Pariceract

Description

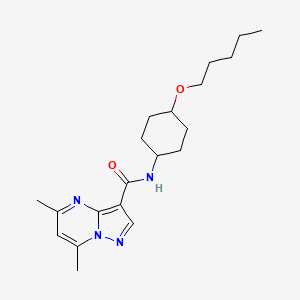

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZILSILAELSWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919820-28-2 | |

| Record name | LTI-291 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919820282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LTI-291 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WUN9UUU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Molecular Interactions of Lti 291

Allosteric Modulation of Glucocerebrosidase by LTI-291

LTI-291 is characterized as an allosteric modulator and activator of GCase bial.comucl.ac.ukspringer.comnih.gov. Unlike inhibitory chaperones that can suppress enzymatic activity at higher concentrations, allosteric modulators offer an alternative approach researchgate.net. LTI-291 is designed to enhance GCase activity without increasing its protein expression ucl.ac.uk. Preclinical studies have indicated that LTI-291 can increase the activity of both wild-type and mutant forms of GCase bial.comuniversiteitleiden.nl. In vitro studies have shown that LTI-291 can increase GCase activity by up to 3-fold universiteitleiden.nl. Another in vitro study demonstrated activation rates of over 60% at 1 µM and between 10-20% at 0.1 µM with LTI-291 medchemexpress.com.

LTI-291's Role in Enhancing GCase Catalytic Activity

LTI-291 enhances GCase catalytic activity by acting as a non-inhibitory chaperone frontiersin.orgnih.gov. It is thought to increase the Vmax and decrease the Km of GCase, thereby boosting its enzymatic rate universiteitleiden.nl. This activation is crucial for restoring the proper function of GCase, especially in conditions where its activity is compromised due to genetic mutations bial.comnih.gov. LTI-291 requires a lipidic surface, such as the lysosomal membrane, to form an active complex with GCase and exert its function researchgate.net.

Investigations into LTI-291's Interaction with Wild-Type and Mutant GCase

Research has explored LTI-291's interaction with both wild-type and various mutant forms of GCase. Preclinical data suggests LTI-291 can activate the expression of GCase in PD patients researchgate.net. It has been shown to increase the activity of normal and mutant forms of GCase bial.comuniversiteitleiden.nl. Preclinical activation of GCase using LTI-291 has been demonstrated with recombinant wild-type and common mutant human GCase variants (N370S and E326K) in an in vitro micellar environment researchgate.net. The enhancing effect of LTI-291 on GCase activity appears to be more pronounced when the baseline GCase enzyme activity is more impaired nih.gov.

Impact of LTI-291 on Lysosomal Homeostasis and Function

Restoration of Sphingolipid Metabolism and Glycosphingolipid Recycling

A key consequence of reduced GCase activity is the accumulation of glycosphingolipids, particularly glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph), as GCase is essential for their breakdown ucl.ac.ukmdpi.com. This accumulation disrupts sphingolipid metabolism ucl.ac.ukuniversiteitleiden.nl. LTI-291 is being developed with the aim of re-establishing sphingolipid recycling by increasing GCase activity bial.com. While some studies in a pilot GBA1-PD cohort showed an increase in intracellular GlcCer levels after LTI-291 administration, this was speculated to be transient, potentially reflecting a shift towards a new steady state in glycosphingolipid flux researchgate.net. Reversal of glycosphingolipid substrate accumulation is considered a translational endpoint indicating the rescue of the biochemical phenotype of GCase deficiency researchgate.net.

Data from a Phase 1b study in GBA-PD patients indicated significant changes in peripheral blood mononuclear cell (PBMC) glycosphingolipid levels consistent with LTI-291's intended effect on GCase movementdisorders.org. These effects were reported to be larger in patients with more severe GBA mutations movementdisorders.org. However, a Phase 1 study in healthy volunteers did not observe dose-dependent glycosphingolipid changes within the study timeframe nih.govresearchgate.net.

Here is a table summarizing some of the observed effects on glycosphingolipids:

| Study Population | Compound | Duration | Observed Glycosphingolipid Changes | Citation |

| GBA-PD Patients (Phase 1b) | LTI-291 | 28 days | Significant changes in PBMC glycosphingolipids, larger effects in patients with severe GBA mutations | movementdisorders.org |

| Healthy Volunteers (Phase 1) | LTI-291 | 14 days | No dose-dependent glycosphingolipid changes observed | nih.govresearchgate.net |

| GBA1-PD Cohort (Pilot) | LTI-291 | Not specified | Increased intracellular GlcCer levels (speculated to be transient) | researchgate.net |

Influence on Autophagic-Lysosomal Pathway Integrity

Lysosomal dysfunction, often linked to reduced GCase activity, is known to impair the autophagic-lysosomal pathway (ALP) nih.govmdpi.com. The ALP is crucial for cellular clearance and maintaining homeostasis, including the degradation of misfolded proteins and damaged organelles mdpi.comnih.gov. Impaired ALP function can lead to the accumulation of non-degraded elements nih.gov. While the direct influence of LTI-291 on ALP integrity has not been extensively detailed in the provided information, by restoring GCase activity and improving lysosomal function, LTI-291 is hypothesized to positively influence the ALP mdpi.com. Reduced GCase in the lysosome leads to lysosomal dysfunction and subsequent impairment of the ALP, contributing to the accumulation of lipid substrates and alpha-synuclein (B15492655) mdpi.com.

Preclinical Investigations of Lti 291

In Vitro Studies of LTI-291 Efficacy

In vitro investigations have utilized cellular models to assess the impact of LTI-291 on GCase activity and lysosomal function. neurologylive.combial.com

Cellular Models of GCase Deficiency and GBA1 Mutations

Cellular models employed in the study of LTI-291 include human cell-based systems with compromised GCase activity or carrying GBA1 mutations. neurologylive.combial.com These models are designed to mimic the cellular environment found in GBA-PD and Gaucher disease, where reduced GCase function leads to the accumulation of specific lipids and lysosomal dysfunction. universiteitleiden.nlbial.comnih.govbiorxiv.orgpnas.org Studies have utilized induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from GBA-PD patients and GBA1-knockout neuroglioma cells to investigate the effects of potential therapeutic compounds like LTI-291. nih.govbiorxiv.orgpnas.org

Assessment of GCase Activity Modulation in Human Cell-Based Systems

LTI-291 functions as an allosteric activator of GCase, meaning it binds to the enzyme at a site other than the active site, leading to increased enzymatic activity. universiteitleiden.nlbial.comchdr.nl In vitro studies have demonstrated that LTI-291 can increase the activity of both wild-type and certain mutant forms of GCase. universiteitleiden.nlresearchgate.net Research indicates that LTI-291 at concentrations of 0.1 μM and 1 μM can achieve GCase activation rates of 10-20% and over 60%, respectively. medchemexpress.com Preclinical data suggested that the central exposures achieved with LTI-291 doses of 10 mg to 60 mg were sufficient to at least double in vitro GCase activity. universiteitleiden.nl This level of activation is hypothesized to potentially restore GCase activity in GBA-PD patients to levels comparable to individuals without GBA mutations. universiteitleiden.nl

Glycosphingolipid and Lysosomal Function Restoration in Cellular Contexts

Studies in human cell-based systems with compromised GCase activity have shown that administration of LTI-291 can help restore glycosphingolipid metabolism and lysosomal function. bial.combial.com GCase is crucial for the breakdown of glycosphingolipids like glucosylceramide (GluCer) and glucosylsphingosine (B128621) (GluSph) within the lysosome. universiteitleiden.nlnih.govresearchgate.netbiorxiv.orgpnas.org Reduced GCase activity leads to the accumulation of these substrates. universiteitleiden.nlnih.govbiorxiv.orgpnas.orgscienceofparkinsons.com In cellular models, LTI-291 has been shown to normalize glycosphingolipid levels. bial.combial.com The effect of LTI-291-mediated GCase activation appears to be more pronounced when the initial GCase enzyme activity is more impaired. bial.combial.com

In Vivo Studies of LTI-291 Efficacy and Distribution

In vivo investigations have been conducted using animal models to evaluate the efficacy of LTI-291 and its distribution, particularly its ability to reach the central nervous system (CNS). neurologylive.combial.comonderzoekmetmensen.nl

Animal Models of Glucocerebrosidase-Associated Parkinsonism

Animal models with compromised GCase activity have been utilized to study the effects of LTI-291. bial.combial.com These models are designed to recapitulate aspects of glucocerebrosidase-associated parkinsonism. While specific details on the types of animal models used for LTI-291 were not extensively detailed in the search results beyond general mentions of "animal models with compromised GCase activity" and "animal models of GBA1-PD and GD", such models typically involve genetic modifications or pharmacological interventions to reduce GCase function. bial.combial.comtandfonline.com Studies in these models have indicated that LTI-291 administration can restore glycosphingolipid metabolism and lysosomal function. bial.combial.com

Evaluation of Central Nervous System Penetration and Distribution

A key aspect of LTI-291's preclinical evaluation has been the assessment of its ability to cross the blood-brain barrier (BBB) and reach the CNS, as GBA-PD is a neurodegenerative disorder affecting the brain. bial.comnih.govscienceofparkinsons.comonderzoekmetmensen.nlucl.ac.uk Preclinical studies have shown that LTI-291 easily crosses the BBB and accesses the GCase enzyme within the brain and CNS. bial.comscienceofparkinsons.comonderzoekmetmensen.nl Clinical trial data also supported that pharmacologically active concentrations were reached in the cerebrospinal fluid (CSF), mirroring the unbound plasma fraction, which suggests efficacious brain penetration. neurologylive.comuniversiteitleiden.nlresearchgate.netpatsnap.com This central penetrance is considered important for a potential therapy targeting the neurological manifestations of GBA-PD. nih.govonderzoekmetmensen.nlucl.ac.uk

Reduction of Glucosylceramide Levels in Brain Tissue

Preclinical studies have demonstrated that LTI-291 can reduce glucosylceramide levels in the brain. This effect is particularly evident in settings where GCase enzyme activity is impaired and glucosylceramide levels are elevated nih.gov. The mechanism by which LTI-291 achieves this is through the activation of GCase, thereby enhancing the enzymatic breakdown of glucosylceramide bial.comspringer.com.

Therapeutic Effects on Neuropathological Markers in Animal Models

Animal models of Parkinson's disease, including those with GBA1 mutations or induced with neurotoxins like MPTP or 6-OHDA, are utilized to study neuropathological markers such as alpha-synuclein (B15492655) accumulation, neuroinflammation, and dopaminergic neuron loss nih.govresearchgate.net. While specific detailed data tables on LTI-291's effects on a comprehensive range of neuropathological markers in these models were not extensively available in the search results, preclinical studies generally support that activation of GCase enzymatic activity, as intended with LTI-291, could provide therapeutic benefit onderzoekmetmensen.nlonderzoekmetmensen.nl. This potential benefit is linked to the hypothesis that increasing GCase activity can reduce the accumulation of substrates like glucosylceramide and glucosylsphingosine, which are implicated in lysosomal dysfunction and the aggregation of alpha-synuclein nih.govnih.gov.

Pharmacological Profile in Preclinical Settings

The pharmacological profile of LTI-291 has been investigated in preclinical settings to understand its interaction with its target and its metabolic fate.

Pharmacological Profile in Preclinical Settings

Investigations of LTI-291's Receptor Binding and Selectivity

LTI-291 functions as an allosteric activator of GCase, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity bial.comspringer.comresearchgate.net. Preclinical studies have confirmed that LTI-291 is a highly selective GCase activator neurologylive.com. This selectivity is crucial to minimize off-target effects and focus the therapeutic action on the intended enzymatic pathway. Investigations using techniques such as microscale thermophoresis have been employed to validate the binding affinity of related compounds to recombinant GCase biorxiv.org.

Metabolite Identification in Preclinical Models

Information specifically detailing the comprehensive identification of LTI-291 metabolites in preclinical animal models was not prominently featured in the provided search results. However, pharmacokinetic studies in both preclinical models and early-phase clinical trials have assessed the levels of the parent compound, LTI-291, in various biological matrices, including plasma and cerebrospinal fluid (CSF), demonstrating its ability to penetrate the blood-brain barrier onderzoekmetmensen.nlonderzoekmetmensen.nlneurologylive.comalzforum.orguniversiteitleiden.nl. The metabolic fate of LTI-291 in preclinical species would typically be evaluated through standard drug metabolism and pharmacokinetic (DMPK) studies, involving techniques to identify and quantify metabolites in biological samples.

Clinical Development of Lti 291: Translational Research

Phase 1 Clinical Research of LTI-291 in Healthy Volunteers

First-in-human studies evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of LTI-291 in healthy volunteers researchgate.netnih.gov.

Single Ascending Dose Studies of LTI-291

In a single ascending dose (SAD) study, 40 healthy volunteers were randomized to receive single oral doses of LTI-291 at dose levels of 3, 10, 30, and 90 mg, or placebo researchgate.netnih.govnus.edu.sg.

Multiple Ascending Dose Studies of LTI-291

A multiple ascending dose (MAD) study enrolled 40 healthy middle-aged or elderly volunteers who were randomized to receive 14 consecutive daily oral doses of LTI-291 at dose levels of 3, 10, 30, and 60 mg, or placebo researchgate.netnih.govnus.edu.sg. Pharmacokinetic analysis in the MAD study showed that the maximum plasma concentration (Cmax) and the area under the curve (AUC) increased in a dose-proportional manner researchgate.netnih.gov. The median half-life after multiple dosing was reported as 28.0 hours researchgate.netnih.govnus.edu.sg.

Pharmacodynamic Biomarker Assessment in Healthy Cohorts

In both the SAD and MAD studies in healthy volunteers, glycosphingolipid levels were measured as a pharmacodynamic assessment researchgate.netnih.govnus.edu.sg. However, no dose-dependent changes in glycosphingolipid levels were observed in these healthy cohorts researchgate.netnih.gov. This lack of change may be attributed to the possibility that healthy volunteers have 'normal' glycosphingolipid flux that might not be further increased by GCase activation universiteitleiden.nl.

Phase 1b Clinical Research of LTI-291 in GBA1-Associated Parkinson's Disease Patients

A Phase 1b trial was conducted to evaluate LTI-291 in patients with GBA1-associated Parkinson's disease nih.govuniversiteitleiden.nlresearchgate.netukolegija.lt. This was a randomized, double-blind, placebo-controlled study that included 40 GBA-PD participants nih.govuniversiteitleiden.nlresearchgate.netukolegija.lt. Participants received 28 consecutive daily doses of LTI-291 at doses of 10, 30, or 60 mg, or placebo nih.govuniversiteitleiden.nlresearchgate.netukolegija.lt.

Evaluation of LTI-291's Engagement with Target in Parkinson's Disease Patients

Pharmacokinetic data from the Phase 1b study in GBA-PD patients showed that plasma and cerebrospinal fluid (CSF) concentrations considered pharmacologically active were reached nih.govuniversiteitleiden.nlresearchgate.netukolegija.lt. These concentrations were deemed sufficient to at least double GCase activity based on in vitro studies universiteitleiden.nl. Free CSF concentrations were found to be equal to the free fraction in plasma nih.govuniversiteitleiden.nl. Intracellular glucosylceramide (GluCer) changes were detected, suggesting target engagement in this patient population nih.govuniversiteitleiden.nlresearchgate.netukolegija.lt.

Biomarker Evidence of GCase Activity Modulation in Cerebrospinal Fluid and Peripheral Blood Mononuclear Cells

In the Phase 1b trial in GBA-PD patients, glycosphingolipid levels, including glucosylceramide (GluCer) and lactosylceramide (B164483) (LacCer), were measured in peripheral blood mononuclear cells (PBMCs), plasma, and CSF nih.govuniversiteitleiden.nlresearchgate.netukolegija.lt. A treatment-related transient increase in intracellular glucosylceramide (GluCer) was measured in PBMCs nih.govuniversiteitleiden.nlresearchgate.netukolegija.lt. Exploratory pharmacodynamic markers suggested peripheral target engagement universiteitleiden.nl. Statistically significant changes in several GluCer and LacCer species from peripheral PBMCs were observed at all doses administered compared to placebo, with generally larger effects seen in the 60 mg group mdscongress.org. Changes in glycosphingolipid levels in GBA-PD patients with 'severe' GBA1 mutations were larger than in those with 'mild' mutations mdscongress.org.

Neurocognitive and Functional Connectivity Assessments

In clinical trials, neurocognitive function has been assessed using a battery of tests. In a Phase 1b trial involving GBA-PD patients, a neurocognitive test battery was performed after 14 daily doses of LTI-291. neurologylive.comnih.govuniversiteitleiden.nlresearchgate.net The Mini-Mental State Exam (MMSE) was also utilized in this study. neurologylive.comuniversiteitleiden.nl These assessments aimed to evaluate any potential impact of LTI-291 on central nervous system functioning. nih.govuniversiteitleiden.nlresearchgate.net

Furthermore, a Phase 1b imaging study in GBA-PD patients explored the effects of LTI-291 on brain function, including functional brain connectivity. alzforum.org This study involved participants receiving LTI-291 or placebo for 28 days. alzforum.org Findings from this study suggested that functional brain connectivity in the default mode network showed improvement in patients taking LTI-291, appearing closer to the activity levels observed in healthy controls. alzforum.org

Correlating Pharmacodynamic Markers with Clinical Observations

Pharmacodynamic markers have been crucial in understanding the biological effects of LTI-291 and their potential relationship with clinical outcomes. In the Phase 1b trial in GBA-PD patients, levels of glycosphingolipids (GSLs), including glucosylceramide (GluCer) and lactosylceramide (LacCer), were measured in peripheral blood mononuclear cells (PBMCs), plasma, and cerebrospinal fluid (CSF). researchgate.netneurologylive.comnih.govnih.govuniversiteitleiden.nlmovementdisorders.orgmdscongress.orgresearchgate.netonderzoekmetmensen.nlonderzoekmetmensen.nl

Significant changes in PBMC GSL levels were observed in patients treated with LTI-291, consistent with the intended biological effect of activating GCase. researchgate.netneurologylive.comuniversiteitleiden.nlmovementdisorders.orgmdscongress.org Specifically, a treatment-related transient increase in intracellular GluCer isomers was detected in PBMCs. researchgate.netuniversiteitleiden.nl These changes were found to be larger in GBA-PD patients carrying severe Gaucher disease-associated mutations compared to those with mild mutations. movementdisorders.orgmdscongress.org While no clinical improvement was expected or observed within the 28-day duration of this Phase 1b study as assessed by measures like the MDS-UPDRS part III and MMSE, the observed changes in pharmacodynamic markers provided evidence of peripheral target engagement and GCase activation. researchgate.netuniversiteitleiden.nlmovementdisorders.org Further studies are needed to confirm the clinical relevance of these biomarker findings in the context of long-term treatment. movementdisorders.org

Phase 2 Clinical Research of LTI-291 for GBA1-Associated Parkinson's Disease

Building upon the findings from early-phase studies, LTI-291 is currently being evaluated in a Phase 2 clinical trial (ACTIVATE, NCT05819359) specifically in patients with GBA-PD. bial.combiospace.comresearchgate.netneurologylive.comprnewswire.commdsabstracts.orgpatsnap.comparkinson-study-group.org

Design and Objectives of Ongoing Efficacy and Safety Studies

The ACTIVATE study is a multicenter, randomized, double-blind, placebo-controlled Phase 2 trial. bial.comprnewswire.commdsabstracts.orgpatsnap.comparkinson-study-group.org The study is designed to evaluate the efficacy, safety, tolerability, pharmacodynamics, and pharmacokinetics of LTI-291. bial.comprnewswire.commdsabstracts.orgpatsnap.comparkinson-study-group.org The primary objective is to assess the efficacy of LTI-291 in delaying clinically meaningful motor progression in GBA-PD patients. mdsabstracts.org This will be measured by the time from baseline to the first clinically meaningful progression on motor aspects of experiences of daily living, as assessed by a specific increase in the MDS-UPDRS Part II and no improvement in MDS-UPRS Part III. biospace.commdsabstracts.org

The study includes a genetic screening phase (Part A) followed by a double-blind treatment period of up to 78 weeks (Part B). mdsabstracts.org Approximately 237 genetically confirmed GBA-PD adult patients are planned to be randomized to receive one of two fixed-dose levels of LTI-291 (10 mg/day or 60 mg/day) or matching placebo in a 1:1:1 allocation ratio. mdsabstracts.orgparkinson-study-group.org

Intermediate Outcome Measures and Biomarker Analysis in Larger Cohorts

In addition to the primary efficacy endpoint, the Phase 2 ACTIVATE study includes several secondary endpoints to further evaluate the potential benefits of LTI-291. These include assessing the time to first increase in MDS-UPDRS Part III score, worsening on clinical global impression of change (CGI-C) and patient global impression of change (PGI-C), and the first increase in levodopa (B1675098) equivalent daily dosage (LEDD). mdsabstracts.org Changes from baseline to Week 78 in various clinical scales, such as MDS-UPDRS Parts I-IV, modified Hoehn and Yahr scale, PD-CRS score, PDQ-39, and EQ-5D-5L scores, will also be investigated. mdsabstracts.org

Biomarker analysis continues to be a key component of the Phase 2 study to assess the pharmacodynamic effects of LTI-291 in a larger cohort of GBA-PD patients. While specific details on the intermediate outcome measures and biomarker analysis within the ongoing Phase 2 trial are limited in publicly available information beyond the study design, it is expected to build upon the understanding gained from the Phase 1b study regarding the impact of LTI-291 on GCase activity and related substrates. The Phase 1b study demonstrated that pharmacologically active plasma and CSF concentrations were achieved, and intracellular GluCer elevations were identified. neurologylive.com

Stratification of Patient Populations Based on Genetic and Clinical Characteristics

The Phase 2 ACTIVATE study specifically enrolls patients with genetically confirmed GBA1 mutations, recognizing the distinct characteristics of this subgroup of PD. bial.combiospace.comneurologylive.comprnewswire.commdsabstracts.orgparkinson-study-group.org GBA-PD is known to have an earlier age of onset and a potentially faster rate of disease progression compared to idiopathic PD. neurologylive.commdsabstracts.orge-jmd.orgfrontiersin.org The severity of GBA1 mutations can influence the clinical presentation, with severe mutations often associated with a higher risk and earlier onset of PD, as well as potentially more severe phenotypes, including cognitive impairment. nih.govmovementdisorders.orge-jmd.orgfrontiersin.orgmdscongress.orgmdpi.com

Inclusion criteria for the ACTIVATE study specify that patients must have a clinical diagnosis of PD for at least 1 to 7 years, a modified Hoehn and Yahr score of ≤2.5, and a Montreal Cognitive Assessment (MoCA) score of ≥22. biospace.comneurologylive.commdsabstracts.org Patients must also be on a stable dose of PD medication. biospace.comneurologylive.commdsabstracts.org The stratification of the patient population based on the presence of GBA1 mutations is fundamental to evaluating the efficacy of a GCase activator like LTI-291, which directly targets the pathway affected by these genetic variants. The Phase 1b study's observation of larger GSL effects in patients with severe GBA1 mutations highlights the potential relevance of genetic mutation severity in understanding treatment response. movementdisorders.orgmdscongress.org

Comparative Research and Future Directions for Lti 291

Comparative Analysis with Other GCase Modulators and Chaperones

Therapeutic strategies targeting GCase dysfunction in GBA-PD include pharmacological chaperones and enzyme activators. nih.gov LTI-291 represents a GCase activator, a class of molecules designed to enhance the catalytic efficiency of the enzyme. neobioscience.comnih.gov This contrasts with other approaches like substrate reduction therapy or enzyme replacement therapy. nih.gov

Distinguishing LTI-291's Mechanism from Inhibitory Pharmacological Chaperones

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, potentially improving their folding, trafficking, and lysosomal localization, thereby increasing GCase protein levels and activity. nih.gov Some chaperones, like ambroxol (B1667023), have been shown to increase GCase activity and protein expression. nih.gov However, some pharmacological chaperones can be inhibitory, meaning they bind to the active site of the enzyme. nih.gov

LTI-291, in contrast, is described as an allosteric modulator and a non-inhibitory GCase activator. nih.gov Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances enzymatic activity. nih.gov This allosteric mechanism differentiates LTI-291 from chaperones that might directly occupy the active site. nih.gov Preclinical and in vitro studies have indicated that LTI-291 enhances GCase activity without increasing its protein expression, which is a key distinction from chaperones that primarily work by increasing the amount of functional enzyme reaching the lysosome. nih.gov

Comparison of Efficacy and Target Engagement with Other GCase Activators

Beyond pharmacological chaperones, other small molecule GCase activators have been identified through high-throughput screening. Compounds like NCGC758 (a pyrazolopyrimidine, structurally related to LTI-291) and NCGC607 (a salicylic (B10762653) acid derivative) have been explored as non-inhibitory modulators. Studies comparing these compounds in cellular assays have shown variations in potency and efficacy in different measures, such as protein stabilization (HiBiT assay) versus direct enzymatic activation. For instance, one study noted that while NCGC326 (an analog of NCGC607) showed higher potency and efficacy in a HiBiT assay compared to LTI-291, it performed less effectively in GCase activation assays, suggesting its primary effect might be chaperoning rather than direct activation.

In clinical trials, target engagement for GCase-targeting therapies is often assessed through changes in GCase activity or levels of its substrates (glucosylceramide and glucosylsphingosine) in accessible biofluids like cerebrospinal fluid (CSF) and peripheral blood mononuclear cells (PBMCs). Phase 1 studies of LTI-291 in healthy volunteers demonstrated that the compound could reach concentrations in the brain sufficient to potentially double GCase activity based on preclinical data. A Phase 1b study in GBA-PD patients found biomarker evidence of increased GCase activity and detected a transient increase in intracellular glucosylceramide in PBMCs. While target engagement for LTI-291 in healthy volunteers was not clearly observed in one review, this was hypothesized to be due to normal baseline GCase function in this population. In comparison, ambroxol has shown good target engagement in clinical studies, with observed increases in GCase protein levels in CSF. The comparative efficacy of LTI-291 and other GCase activators in clinical settings is an ongoing area of investigation, with larger trials like the Phase 2 ACTIVATE study for LTI-291 designed to provide more definitive data on clinical efficacy and pharmacodynamic effects in GBA-PD patients. neobioscience.comnih.gov

Role of LTI-291 in Disease-Modifying Therapeutic Paradigms

Current treatments for PD primarily focus on managing symptoms. However, there is a significant unmet need for therapies that can slow or halt the underlying neurodegenerative process. LTI-291 is being developed with the explicit goal of being a disease-modifying therapy for GBA-PD. neobioscience.comnih.gov

Potential to Address Underlying Pathogenic Mechanisms in Parkinson's Disease

Mutations in the GBA1 gene are strongly linked to an increased risk of developing PD and are associated with earlier onset and more rapid disease progression. neobioscience.comnih.gov These mutations lead to a deficiency in GCase activity, resulting in the lysosomal accumulation of its substrates, glucosylceramide and glucosylsphingosine (B128621). nih.govnih.gov This accumulation is thought to impair lysosomal function and contribute to the aggregation of alpha-synuclein (B15492655), a key pathological hallmark of PD. nih.govnih.gov

By acting as an allosteric activator, LTI-291 aims to increase the activity of both wild-type and mutant GCase, thereby promoting the breakdown of accumulated glycosphingolipids and restoring lysosomal function. nih.gov This mechanism is hypothesized to interrupt the cascade of events leading to alpha-synuclein accumulation and neurodegeneration in GBA-PD. neobioscience.com Preclinical studies have shown that LTI-291 can reduce glucosylceramide levels in the brain and that its activation effects are more pronounced when GCase activity is impaired. The potential for LTI-291 to restore sphingolipid recycling and directly modify the underlying cause of the disease in GBA-PD patients is a central hypothesis driving its clinical development. neobioscience.comnih.gov

Integration of LTI-291 with Other Therapeutic Modalities

Given the complex and multifactorial nature of PD, future therapeutic strategies may involve combining different approaches to achieve maximal benefit. While LTI-291 targets the GCase-lysosomal pathway, other investigational therapies for PD focus on different mechanisms, such as directly targeting alpha-synuclein aggregation or modulating neuroinflammation.

The potential integration of LTI-291 with symptomatic therapies for PD is likely, as GCase-targeted treatments aim to modify disease progression rather than acutely alleviate motor symptoms. Furthermore, combining LTI-291 with other disease-modifying strategies that address complementary pathological pathways could offer synergistic effects. For example, therapies targeting alpha-synuclein could potentially be used alongside GCase activators like LTI-291 to address both the upstream lysosomal dysfunction and the downstream protein aggregation. The optimal strategies for integrating LTI-291 with other therapeutic modalities will likely be explored in future research and clinical trials as the understanding of its effects and the broader PD treatment landscape evolve.

Advanced Research Methodologies Applied to LTI-291

The development of LTI-291 has involved a range of advanced research methodologies, from initial discovery to clinical evaluation. High-throughput screening (HTS) techniques have been instrumental in identifying small molecules that can modulate GCase activity. These screens often utilize cell-based assays designed to measure GCase activity or protein levels in the presence of large libraries of compounds.

Preclinical research on LTI-291 has included in vitro and in vivo studies to characterize its mechanism of action, assess its ability to cross the blood-brain barrier, and evaluate its effects on GCase activity and substrate levels in relevant model systems. neobioscience.comnih.govnih.gov These studies have been crucial for establishing the rationale for its use in GBA-PD.

In clinical trials, a variety of methodologies are employed to assess the pharmacokinetics, pharmacodynamics, safety, and efficacy of LTI-291. neobioscience.comnih.gov Pharmacodynamic assessments involve the measurement of biomarkers related to GCase function and the underlying disease process. These include quantifying levels of glycosphingolipids like glucosylceramide and glucosylsphingosine in plasma, PBMCs, and CSF. Measurement of GCase enzymatic activity in these biofluids is also a key pharmacodynamic endpoint. Advanced neuroimaging techniques and detailed neurocognitive assessments are also utilized in later-stage clinical trials to evaluate the potential impact of LTI-291 on brain function and clinical symptoms. The ongoing Phase 2 ACTIVATE study, for instance, is a randomized, double-blind, placebo-controlled trial designed to rigorously evaluate the efficacy and other parameters of LTI-291 in a larger cohort of GBA-PD patients. neobioscience.comnih.gov

Table: Comparison of GCase-Targeting Therapeutic Approaches

| Therapeutic Approach | Mechanism of Action | Examples (with PubChem CID/Substance ID) | Primary Goal in GBA-PD |

| GCase Activator | Enhance GCase enzymatic efficiency (allosteric modulation) | LTI-291 (BIA 28-6156): CID 121327414 | Increase GCase activity, restore lipid metabolism |

| Pharmacological Chaperone | Stabilize and improve trafficking of misfolded GCase | Ambroxol: CID 2132 nih.govnih.gov NCGC607: CID 46943210 neobioscience.com NCGC326: CID not found | Increase functional GCase protein in lysosome |

| Substrate Reduction Therapy | Inhibit synthesis of GCase substrates | Ibiglustat (SAR402671): CID 60199242 | Reduce accumulation of glucosylceramide and related lipids |

| Enzyme Replacement Therapy | Deliver functional exogenous GCase enzyme | Imiglucerase (Cerezyme): Substance ID 46508744 | Supplement deficient enzyme activity (primarily systemic) |

| Gene Therapy | Deliver a functional GBA1 gene | PR001: CID not found | Enable endogenous production of functional GCase |

Table: Selected Pharmacodynamic Findings for LTI-291

| Study Type | Population | Key Finding | Source |

| Phase 1 (Healthy) | Healthy Volunteers | Brain concentrations potentially sufficient to double GCase activity (preclinical data correlation). | |

| Phase 1b (GBA-PD) | GBA-PD Patients | Biomarker evidence of increased GCase activity. Transient increase in intracellular glucosylceramide in PBMCs. |

High-Throughput Screening Approaches for Novel GCase Modulators

High-throughput screening (HTS) plays a crucial role in identifying novel compounds that can modulate GCase activity. Cell-free assays using recombinant GCase have been employed, although they have sometimes yielded compounds with limited efficacy researchgate.net. More recently, cell-based screening methods have been developed to better reflect the cellular environment and the complexities of GCase function and trafficking nih.govresearchgate.netbiorxiv.org.

One such approach involves using fluorescence-labeled GCase suicide inhibitors to directly monitor lysosomal GCase activity in cell lines, such as fibroblasts from patients with Gaucher disease (GD) researchgate.net. Another quantitative HTS method utilizes a pro-luminescent HiBiT peptide reporter tag fused to GCase, allowing for the measurement of cellular GCase protein levels nih.govbiorxiv.orgpnas.org. This HiBiT-GCase assay has been used to identify stabilizers of misfolded GCase variants, including the pathogenic L444P mutation nih.govbiorxiv.orgpnas.org.

Studies utilizing these HTS platforms have identified various classes of GCase modulators, including pharmacological chaperones and proteostasis regulators nih.govbiorxiv.orgpnas.org. LTI-291, an analog with structural similarity to the pyrazolopyrimidine scaffold, has been identified as an active compound in such screens nih.govbiorxiv.org. These advanced screening techniques are instrumental in discovering compounds like LTI-291 and characterizing their mechanisms of action, differentiating between effects on protein stabilization, lysosomal translocation, and enzymatic activation nih.gov.

Application of Advanced Imaging Techniques in LTI-291 Studies

Advanced imaging techniques have been applied in studies involving LTI-291 to assess its effects on brain function and biomarkers. A Phase 1 study in GBA-PD patients included an imaging component to investigate the impact of LTI-291 administration. parkinsonsnewstoday.comonderzoekmetmensen.nl.

In this study, advanced imaging modalities such as arterial spin labeling (ASL) to measure brain blood flow, FDG PET to assess brain glucose metabolism, and fMRI to evaluate functional connectivity in the default mode network were utilized parkinsonsnewstoday.comalzforum.org. Exploratory findings from a small cohort in a Phase 1b imaging study suggested that LTI-291 treatment might lead to improvements in these measures, indicating potential positive effects on brain function in treated participants alzforum.org. While these effects were observed in all treated patients in this small cohort, they did not reach statistical significance alzforum.org.

These imaging techniques provide valuable insights into the pharmacodynamic effects of LTI-291 in the central nervous system and can help to understand how GCase activation might influence neuronal activity and connectivity in GBA-PD.

Unanswered Questions and Future Research Trajectories

Despite promising preclinical and early clinical findings, several key questions regarding LTI-291 remain unanswered, guiding future research directions.

Long-Term Clinical Benefit and Disease Progression Modification

A critical unanswered question is the extent of long-term clinical benefit and the ability of LTI-291 to modify the progression of GBA-PD universiteitleiden.nlnih.gov. While initial studies have demonstrated that LTI-291 can reach pharmacologically active concentrations in plasma and cerebrospinal fluid (CSF) and engage its target by affecting glycosphingolipid levels, the sustained clinical impact on motor and non-motor symptoms of PD over extended periods is yet to be definitively established universiteitleiden.nlnih.govneurologylive.comresearchgate.net.

A larger, long-term clinical trial is being planned or is underway to assess the clinical benefit of LTI-291 universiteitleiden.nlnih.govneurologylive.comresearchgate.netlarvol.com. This Phase 2 study (ACTIVATE, NCT05819359), is a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy, safety, tolerability, pharmacodynamics, and pharmacokinetics of LTI-291 in a larger cohort of genetically confirmed GBA-PD patients over an extended treatment period patsnap.comneurologylive.comlarvol.com. The endpoints of this trial are expected to include assessments of motor and cognitive function, aiming to determine if LTI-291 can slow the rate of disease progression alzforum.orglarvol.com. Topline data from this Phase 2 study is anticipated in mid-2026 patsnap.com.

Initial studies have shown a transient increase in intracellular glucosylceramide in peripheral blood mononuclear cells (PBMCs) following LTI-291 administration, which was speculated to be temporary until a new steady-state in glycosphingolipid flux is achieved universiteitleiden.nlresearchgate.net. Further long-term studies are needed to verify this observation and fully understand the long-term effects of sustained GCase activation on glycosphingolipid metabolism in the brain and periphery universiteitleiden.nlresearchgate.net.

Exploration of LTI-291's Therapeutic Potential in Other Lysosomal Storage Disorders

Given that GBA1 mutations are implicated in both GBA-PD and Gaucher disease (GD), and GCase dysfunction is central to other lysosomal storage disorders (LSDs), there is potential for exploring LTI-291's therapeutic utility beyond GBA-PD nih.govbiorxiv.orgforbes.comresearchgate.net.

Gaucher disease, caused by biallelic loss-of-function mutations in GBA1, results in severe GCase deficiency and significant accumulation of glucosylceramide nih.govbiorxiv.orgforbes.com. While LTI-291 is being developed as a GCase activator, its potential in treating the systemic manifestations of GD, which differ from the neurological focus in GBA-PD, warrants investigation.

Furthermore, the role of GCase dysfunction and sphingolipid metabolism is increasingly recognized in the context of other neurodegenerative and lysosomal storage disorders ucl.ac.uknih.gov. Future research could explore whether LTI-291 or similar GCase activators could offer therapeutic benefits in other LSDs where enhancing GCase activity or modulating sphingolipid pathways could be beneficial. This would likely involve preclinical studies in relevant disease models and, if successful, could lead to clinical investigations in other LSD patient populations.

Conclusion

Recapitulation of LTI-291's Contributions to Neurodegenerative Disease Research

LTI-291's contribution to neurodegenerative disease research is fundamentally linked to its targeted mechanism of action aimed at the glucocerebrosidase (GCase) enzyme. Mutations in the GBA1 gene, which encodes GCase, are recognized as the most common genetic risk factor for Parkinson's disease, increasing disease risk and often leading to a more aggressive progression, including cognitive impairment. biospace.comwikipedia.orgciteab.comsigmaaldrich.commims.comnih.govthegoodscentscompany.com These mutations result in reduced GCase activity, impairing the lysosomal pathway responsible for breaking down cellular waste, including sphingolipids like glucosylceramide (GluCer) and proteins such as alpha-synuclein (B15492655). uni.luwikipedia.orgctdbase.orgciteab.combial.com The accumulation of these substrates is implicated in the neurodegenerative processes observed in GBA1-associated Parkinson's disease (GBA-PD). uni.luwikipedia.orgctdbase.orgciteab.com

As a small-molecule allosteric activator, LTI-291 is designed to enhance the activity of both normal and mutant forms of GCase, thereby aiming to restore the impaired lysosomal function and re-establish sphingolipid recycling. wikipedia.orgwikipedia.orgfishersci.no This direct targeting of a known genetic and enzymatic defect distinguishes LTI-291 from therapies that only address the symptoms of the disease. wikipedia.orgmims.comtocris.com

Early research and clinical studies have provided insights into LTI-291's pharmacological properties and its effects on relevant biomarkers. Phase 1 studies in healthy volunteers demonstrated that LTI-291 was well-tolerated and achieved concentrations in the brain that were considered potentially sufficient to increase GCase activity based on preclinical data. wikipedia.orguni.luuni.lutocris.com A subsequent Phase 1b trial in individuals with GBA-PD further investigated LTI-291. nih.govfishersci.nouni.lu Findings from this trial indicated target engagement, evidenced by changes in intracellular glucosylceramide levels in peripheral blood mononuclear cells. nih.govfishersci.nonih.gov An imaging sub-study within the Phase 1b trial explored the impact of LTI-291 on brain function, showing improvements in measures such as brain blood flow, glucose metabolism, and functional connectivity in the default mode network in treated participants, although these results were not statistically significant in the small cohort. wikipedia.orgtocris.com Additionally, a transient increase in downstream glycosphingolipids was observed, suggesting an initial acceleration of the lipid recycling pathway that normalized over the study period. wikipedia.org These findings collectively support LTI-291's mechanism of action and its potential to address the biochemical deficits in GBA-PD.

Here is a summary of key research findings from Phase 1/1b trials:

| Study Type | Participants | Key Findings | Source |

| Phase 1 (Healthy Volunteers) | Healthy volunteers | Well-tolerated; achieved brain concentrations potentially sufficient to double GCase activity (based on preclinical data). wikipedia.orguni.luuni.lutocris.com | wikipedia.orguni.luuni.lutocris.com |

| Phase 1b (GBA-PD Patients) | 40 GBA-PD participants | Generally well-tolerated; detected intracellular GluCer changes suggesting target engagement. nih.govfishersci.nonih.gov | nih.govfishersci.nonih.gov |

| Phase 1b Imaging Sub-study | 14 GBA-PD participants | Improvements in brain blood flow, glucose metabolism, and functional connectivity observed (not statistically significant in this cohort). wikipedia.orgtocris.com | wikipedia.orgtocris.com |

| Phase 1b (Biomarker) | 40 GBA-PD participants | Transient surge in downstream glycosphingolipids observed, suggesting accelerated lipid recycling. wikipedia.org | wikipedia.org |

Broader Implications for Targeted Therapies in Genetically Defined Subtypes of Neurological Disorders

The research surrounding LTI-291 carries broader implications for the development of targeted therapies in genetically defined subtypes of neurological disorders. The success of LTI-291 in demonstrating target engagement and showing promising early signals in addressing the biochemical and functional deficits associated with GBA1 mutations highlights the potential of precision medicine approaches in neurodegeneration. wikipedia.orgsigmaaldrich.commims.comtocris.comwikidata.org

Genetically defined subtypes of neurological disorders, such as GBA-PD, represent patient populations where a specific molecular pathway or protein dysfunction is clearly linked to disease pathogenesis. wikipedia.orgbiospace.commims.com Developing therapies that directly modulate these identified targets, as LTI-291 aims to do with GCase, offers a strategy to potentially modify the disease course rather than just managing symptoms. wikipedia.orgmims.comtocris.com This contrasts with traditional approaches that often target broader mechanisms or symptoms present across heterogeneous patient populations.

The research on LTI-291 underscores the importance of understanding the genetic architecture of neurodegenerative diseases to identify actionable therapeutic targets. ctdbase.orgciteab.comwikidata.org As genetic sequencing and research continue to uncover specific genetic variants and their downstream effects, the model exemplified by LTI-291 in GBA-PD could be applied to other neurological conditions linked to distinct genetic mutations. This includes exploring therapies that target other lysosomal enzymes, protein clearance pathways, or specific cellular processes disrupted by genetic variants.

The development path of LTI-291, moving from understanding the genetic basis of GBA-PD to designing a molecule that modulates the affected enzyme and evaluating its effects in patients with the specific genetic subtype, provides a framework for future drug discovery efforts in neurogenetics. wikipedia.orgmims.comciteab.comtocris.com While further clinical evaluation is necessary to definitively establish the clinical efficacy of LTI-291, the research to date supports the rationale for pursuing targeted therapies that address the root causes of disease in genetically defined patient populations, potentially paving the way for more personalized and effective treatments for neurodegenerative disorders. citeab.com

Q & A

Q. What is the molecular mechanism of LTI-291 in enhancing glucocerebrosidase (GCase) activity, and how does it differ from other GCase-targeted therapies?

LTI-291 is an allosteric activator of GCase, binding to regions distinct from the active site to stabilize the enzyme's conformation, thereby enhancing both wild-type and mutant GCase activity . Unlike chaperone therapies (e.g., Ambroxol) that bind directly to the active site to stabilize mutant enzymes, LTI-291 modulates enzymatic activity without competitive inhibition, making it effective across diverse GBA1 mutations .

Q. What pharmacokinetic properties of LTI-291 support its use in neurodegenerative disease research?

In phase 1 trials, LTI-291 demonstrated dose-proportional pharmacokinetics with a Cmax and AUC0–6 correlating to free CSF concentrations equivalent to plasma levels, confirming blood-brain barrier penetration . Its half-life and stability in DMSO (50 mg/mL solubility) allow for consistent dosing in preclinical models .

Q. How were safety and tolerability assessed in early-phase clinical trials of LTI-291 for GBA-associated Parkinson’s disease (GBA-PD)?

A 28-day phase 1b trial in 40 GBA-PD patients revealed no significant safety events. Doses up to 60 mg/day were well-tolerated, with transient increases in intracellular glucosylceramide (GluCer) in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker .

Advanced Research Questions

Q. What experimental design challenges arise when reconciling LTI-291’s in vitro activity with clinical outcomes in GBA-PD?

While in vitro assays (e.g., 4-methylumbelliferyl-β-D-glucopyranoside [4-MUG] cleavage) show LTI-291 enhances GCase activity by 2–3 fold at pH 4.7 , clinical translation requires accounting for lysosomal heterogeneity, neuronal uptake, and compensatory pathways (e.g., glycosphingolipid metabolism). Dose-dependent CSF penetration in humans suggests target engagement, but longitudinal biomarkers (e.g., CSF GluCer) are needed to validate efficacy .

Q. How can researchers address contradictory data on LTI-291’s impact on glucosylceramide levels in preclinical vs. clinical studies?

Preclinical models show LTI-291 reduces glucosylceramide accumulation in Gaucher-derived cells , yet phase 1 trials reported transient GluCer increases in PBMCs. This discrepancy may reflect tissue-specific lysosomal flux or compensatory sphingolipid synthesis. Methodologically, parallel measurements of GluCer in CSF, plasma, and tissue lysosomes are critical to resolve this .

Q. What strategies optimize LTI-291 dosing in combination therapies targeting α-synuclein aggregation in Parkinson’s disease?

Co-administration with tricyclic antidepressants (e.g., Nortriptyline), which independently reduce α-synuclein clustering, may synergize with LTI-291’s GCase activation. Dose-ranging studies should prioritize staggered dosing to avoid pharmacokinetic interference and monitor lysosomal stress markers (e.g., LAMP1) .

Q. What biomarkers are most reliable for assessing LTI-291’s target engagement and disease modification in GBA-PD?

Validated biomarkers include:

Q. How do in vitro assays for LTI-291’s activity account for pH-dependent lysosomal dynamics and enzyme stability?

Assays must replicate lysosomal conditions (pH 4.7) and include sodium taurocholate to activate GCase. For example, spleen homogenate assays from Gaucher patients (N370S/N370S genotype) showed LTI-291 increased GCase activity by 139% compared to vehicle, validated using conduritol B epoxide (CBE) to confirm specificity .

Q. What are the limitations of current animal models in predicting LTI-291’s efficacy for GBA-PD?

Most models overexpress mutant GBA1 or α-synuclein, failing to replicate the heterozygous GBA1 mutations seen in 85% of GBA-PD patients. Researchers should prioritize knock-in models with patient-derived iPSCs to assess dose-response relationships and off-target effects on lysosomal proteostasis .

Q. How can computational modeling improve LTI-291’s dosing regimen for long-term neurodegenerative trials?

Physiologically based pharmacokinetic (PBPK) models incorporating CSF/plasma ratios and lysosomal partitioning data from phase 1 trials can predict optimal dosing intervals. For example, simulations of 30 mg/day dosing showed sustained CSF concentrations above the EC50 (12 nM) for 18 hours, supporting once-daily administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.